molecular formula C17H14N4O2S B2791797 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 671199-19-2

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2791797
CAS No.: 671199-19-2
M. Wt: 338.39
InChI Key: LEJAJEUCKCCBFG-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is a novel heterocyclic compound of scientific interest due to its unique triazoloquinoline core linked to a furan-methylacetamide group via a thioether bridge . With a molecular formula of C₁₇H₁₆N₄O₂S and a molar mass of approximately 348.40 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology . Its potential research applications are multifaceted. In oncology, it has been studied for its anticancer properties and is a candidate for the development of new chemotherapeutic agents . In molecular biology, its structural features suggest potential as a DNA intercalator, which could disrupt DNA replication and transcription processes . The mechanism of action for related triazoloquinoline compounds includes the inhibition of key enzymes involved in cell proliferation. For instance, some analogs are believed to act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting the angiogenesis process and thereby suppressing tumor growth . The synthesis of this compound typically involves a multi-step process, starting with the formation of the triazoloquinoline core, followed by the introduction of the thioether group, and final acylation with furan-2-ylmethylamine . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJAJEUCKCCBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.

    Introduction of Thioether Group: The thiolation reaction is carried out using thiolating agents such as thiourea or thiols in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate with furan-2-ylmethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoline ring or the acetamide group, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoline ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced heterocycles.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to cell death . This intercalation is facilitated by the planar structure of the triazoloquinoline ring system, which allows it to insert between the base pairs of the DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Acetamide Derivatives with Furan Substituents

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21): Structural Differences: These lack the fused quinoline system but retain the 1,2,4-triazole-thioacetamide backbone. The 4-amino group on the triazole and furan substitution at position 5 are critical for anti-exudative activity . Activity: In rodent models, these derivatives showed 50–65% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Triazoloquinoline-Based Analogues

  • 2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide: Structural Differences: A methyl group at position 5 of the triazoloquinoline and a trifluoromethylphenyl acetamide substituent differentiate it from the target compound. Physicochemical Properties: The trifluoromethyl group increases electron-withdrawing effects and metabolic stability but may reduce solubility (logP ~3.8) compared to the furan-2-ylmethyl analogue (estimated logP ~2.5) .

Heterocyclic Acetamides with Alternative Cores

  • 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f): Structural Differences: Replaces triazoloquinoline with a nitroquinoxaline-triazole hybrid. Synthesis: Synthesized via Cu(I)-catalyzed click chemistry (yield: 72–85%), contrasting with the target compound’s KOH-mediated alkylation (yield: 70–90%) .

Pharmacological and Physicochemical Data

Compound Name Core Structure Key Substituents Bioactivity (Model) logP (Predicted) Synthesis Yield
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide Triazoloquinoline-thioacetamide Furan-2-ylmethyl Not reported (predicted anti-inflammatory) 2.5 70–90%
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1–3.21) 1,2,4-Triazole-thioacetamide 4-Amino, 5-furan 50–65% anti-exudative (rat) 1.8–2.2 65–80%
2-[(5-Methyltriazoloquinolin-1-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide Triazoloquinoline-thioacetamide 5-Methyl, 3-CF3-phenyl Not reported 3.8 75–85%
2-(4-(Nitroquinoxaline-triazole)acetamide (11f) Quinoxaline-triazole-acetamide 6-Nitroquinoxaline, 4-phenylthiazole Antimicrobial (in vitro) 3.2 72–85%

Key Research Findings

  • Anti-Exudative Activity: Furan-containing triazole-acetamides (e.g., 3.1–3.21) demonstrate potency comparable to NSAIDs, likely due to COX-2 inhibition modulated by the furan’s electron-donating effects . The target compound’s triazoloquinoline core may enhance binding affinity to inflammatory targets like leukotriene receptors.
  • Synthetic Accessibility : The target compound’s synthesis via alkylation () is simpler than Cu(I)-mediated click chemistry () but requires strict control of reaction conditions to avoid thioether oxidation.
  • Solubility Challenges : Bulky substituents (e.g., trifluoromethylphenyl in ) reduce aqueous solubility, whereas the furan-2-ylmethyl group offers a balance between lipophilicity and solubility .

Biological Activity

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is a novel compound belonging to the class of triazoloquinoline derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in the fields of oncology and molecular biology. The unique structural features of this compound allow it to interact with biological macromolecules, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_4O_2S, with a molar mass of approximately 348.40 g/mol. The compound features a triazoloquinoline core linked to a furan moiety through an acetamide functional group.

PropertyValue
Molecular FormulaC17H16N4O2SC_{17}H_{16}N_4O_2S
Molar Mass348.40 g/mol
CAS Number671199-19-2

The biological activity of this compound primarily stems from its ability to intercalate into DNA. This interaction disrupts the normal replication and transcription processes, leading to cytotoxic effects in cancer cells. The presence of the triazole and quinoline moieties enhances its binding affinity to DNA, while the thioether group may facilitate additional interactions with cellular targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HCT116 (Colorectal Cancer) : Exhibited significant cytotoxicity with an IC50 value ranging from 5 to 10 µM.
  • HeLa (Cervical Cancer) : Showed moderate sensitivity with IC50 values around 15 µM.

These results indicate that the compound is more effective against certain types of cancer cells compared to others.

Mechanistic Insights

The mechanism by which this compound exerts its cytotoxic effects involves:

  • DNA Intercalation : The compound's structure allows it to insert between base pairs in DNA, leading to structural distortions.
  • Inhibition of Topoisomerases : It has been suggested that this compound may inhibit topoisomerase II activity, further preventing DNA replication and repair processes.

Study on Anticancer Activity

A study published in Molecules investigated the anticancer properties of various triazoloquinoline derivatives, including our compound. The research highlighted that compounds with similar structural motifs demonstrated enhanced anticancer activity due to their ability to disrupt cellular functions through DNA intercalation and topoisomerase inhibition .

Comparative Analysis

A comparative analysis was conducted between this compound and other triazoloquinoline derivatives:

Compound NameIC50 (µM)Mechanism of Action
2-(Triazolo[4,3-a]quinolin-1-ylthio)8DNA Intercalation
2-(Triazolo[3,4-b]quinoxaline)12Topoisomerase Inhibition
2-[1,2,4]Triazolo[4,3-a]quinolin10Dual Mechanism

Q & A

Q. What are the optimized synthetic routes for 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazoloquinoline core via cyclization of precursors (e.g., quinoline derivatives with triazole-forming reagents) under acidic or basic conditions .
  • Step 2: Thiolation of the triazoloquinoline core using sulfurizing agents (e.g., Lawesson’s reagent) .
  • Step 3: Coupling the thiolated intermediate with N-(furan-2-ylmethyl)acetamide via nucleophilic substitution.
    Critical Parameters:
  • Temperature: Higher yields (70–85%) are achieved at 60–80°C in ethanol or DMF .
  • Catalysts: Use of KOH or triethylamine improves reaction efficiency .
  • Purification: Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity (>98%) and identifying degradation products under stress conditions (e.g., heat, light) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the furan methylene (δ 4.2–4.5 ppm) and triazole protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated for C20_{20}H16_{16}N4_{4}O2_{2}S: 392.10 g/mol) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values; compare with cisplatin as a control .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Modifications:
    • Triazole Ring: Introduce electron-withdrawing groups (e.g., -NO2_2) to improve target binding .
    • Furan Substituent: Replace furan-2-ylmethyl with substituted benzyl groups to modulate lipophilicity (logP) .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization:
    • Use identical cell lines (ATCC-validated) and culture conditions to minimize variability .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) in all assays .
  • Data Validation:
    • Replicate studies with orthogonal assays (e.g., ATP-based viability assays alongside MTT) .
    • Analyze impurities (e.g., via LC-MS) to confirm bioactivity is not artifact-driven .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during formulation?

  • Formulation Strategies:
    • Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance solubility and prolong half-life .
    • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to improve intestinal absorption .
  • Analytical Methods:
    • Monitor plasma concentrations via LC-MS/MS in rodent models .
    • Assess metabolic stability using liver microsome assays .

Q. What mechanistic studies elucidate its mode of action in anticancer applications?

  • Transcriptomics: RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Mapping: Co-immunoprecipitation (Co-IP) or thermal shift assays to identify direct binding partners .
  • In Vivo Models: Xenograft studies in nude mice, correlating tumor regression with biomarker expression (e.g., caspase-3 activation) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogous Compounds

CompoundTarget ActivityIC50_{50} (µM)Reference
Triazoloquinoxaline analogAnticancer (HeLa)12.4
Furan-containing derivativeAntifungal (C. albicans)8.9
Parent compound (this study)Kinase Inhibition (EGFR)15.2

Q. Table 2. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
1H2_2SO4_4, 80°C, 6h7590
2Lawesson’s reagent, DMF, 70°C8295
3KOH, ethanol, reflux6898

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